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molecular formula C17H15ClO3 B8459306 2-(4-Chlorobenzoyl)-4-ethylphenyl acetate CAS No. 61750-28-5

2-(4-Chlorobenzoyl)-4-ethylphenyl acetate

Cat. No. B8459306
M. Wt: 302.7 g/mol
InChI Key: DAOAAADFZQNNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04141995

Procedure details

2-Hydroxy-5-ethyl-4'-chlorobenzophenone (3 g), in acetic anhydride (10 ml) and acetic acid (1 ml) were refluxed for 3.5 hours, and allowed to cool. The mixture was poured into dilute NaOH solution and extracted with chloroform. The chloroform was washed with 10% NaHCO3 solution (50 ml), dried (MgSO4) and evaporated to leave an oil which was distilled, b.p. 160°-165° C. at 3.5 mm/Hg (2.3 g) to give the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:14]([CH2:17][CH3:18])=[CH:13][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5].[C:19](O)(=[O:21])[CH3:20].[OH-].[Na+]>C(OC(=O)C)(=O)C>[C:19]([O:1][C:2]1[CH:16]=[CH:15][C:14]([CH2:17][CH3:18])=[CH:13][C:3]=1[C:4]([C:6]1[CH:7]=[CH:8][C:9]([Cl:12])=[CH:10][CH:11]=1)=[O:5])(=[O:21])[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=C(C=C1)CC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform was washed with 10% NaHCO3 solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)C2=CC=C(C=C2)Cl)C=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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